1-(3-hydroxypropyl)-1,3-diazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxypropyl)-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a diazinane ring substituted with a hydroxypropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-hydroxypropyl)-1,3-diazinan-2-one typically involves the reaction of 1,3-diazinane with 3-chloropropanol under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 3-chloropropanol attacks the diazinane ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Hydroxypropyl)-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 1-(3-oxopropyl)-1,3-diazinan-2-one.
Reduction: Formation of 1-(3-aminopropyl)-1,3-diazinan-2-one.
Substitution: Formation of various substituted diazinane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxypropyl)-1,3-diazinan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 1-(3-hydroxypropyl)-1,3-diazinan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the diazinane ring can interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxypropyl)-1,3-diazepan-2-one: Similar structure with a seven-membered ring.
1-(3-Hydroxypropyl)-1,3-oxazinan-2-one: Contains an oxygen atom in the ring.
1-(3-Hydroxypropyl)-1,3-thiazinan-2-one: Contains a sulfur atom in the ring.
Uniqueness: 1-(3-Hydroxypropyl)-1,3-diazinan-2-one is unique due to its specific ring structure and the presence of a hydroxypropyl group, which imparts distinct chemical and biological properties
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis of 1-(3-hydroxypropyl)-1,3-diazinan-2-one can be achieved through a multistep process involving the reaction of several starting materials.", "Starting Materials": [ "3-chloropropanol", "2-azetidinone", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: 3-chloropropanol is reacted with sodium hydride in dimethylformamide to form 3-hydroxypropyl sodium salt.", "Step 2: The 3-hydroxypropyl sodium salt is then reacted with 2-azetidinone in methanol to form 1-(3-hydroxypropyl)-2-azetidinone.", "Step 3: The 1-(3-hydroxypropyl)-2-azetidinone is then treated with hydrochloric acid to form the hydrochloride salt of 1-(3-hydroxypropyl)-2-azetidinone.", "Step 4: The hydrochloride salt of 1-(3-hydroxypropyl)-2-azetidinone is then reacted with sodium bicarbonate in ethyl acetate to form 1-(3-hydroxypropyl)-1,3-diazinan-2-one." ] } | |
CAS-Nummer |
670227-88-0 |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.20 g/mol |
IUPAC-Name |
1-(3-hydroxypropyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c10-6-2-5-9-4-1-3-8-7(9)11/h10H,1-6H2,(H,8,11) |
InChI-Schlüssel |
LDJDTTSBOOJIIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC(=O)N(C1)CCCO |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.